Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-
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Overview
Description
Bicyclo[420]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the incorporation of a flexible NHC-based pincer ligand, which facilitates the orthogonal mechanistic demands of the transformations.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: A simpler analog without the butyl and methylseleno substituents.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methylseleno groups can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
820963-21-1 |
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Molecular Formula |
C13H20OSe |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
7-butyl-8-methylselanylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C13H20OSe/c1-3-4-6-10-9-7-5-8-11(14)12(9)13(10)15-2/h9,12H,3-8H2,1-2H3 |
InChI Key |
PMLOAZRRCQQDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2C1CCCC2=O)[Se]C |
Origin of Product |
United States |
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